molecular formula C14H14BrN B13146264 (1R)-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanamine

(1R)-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanamine

Katalognummer: B13146264
Molekulargewicht: 276.17 g/mol
InChI-Schlüssel: DAQQGBQJTPYBGR-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom attached to one of the phenyl rings and an ethanamine group attached to the other phenyl ring. The (1R) configuration indicates the specific stereochemistry of the molecule, which can influence its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanamine typically involves the following steps:

    Amination: The ethanamine group can be introduced through a nucleophilic substitution reaction. This can be done by reacting the brominated biphenyl with an appropriate amine under basic conditions.

Industrial Production Methods

Industrial production of (1R)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanamine may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaOCH3 in methanol, KCN in ethanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Methoxy derivatives, nitriles.

Wissenschaftliche Forschungsanwendungen

(1R)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanamine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of (1R)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The bromine atom and ethanamine group can participate in various biochemical interactions, influencing the compound’s biological activity. The exact mechanism may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R)-1-(4’-chloro-1,1’-biphenyl-4-yl)ethanamine: Similar structure with a chlorine atom instead of bromine.

    (1R)-1-(4’-fluoro-1,1’-biphenyl-4-yl)ethanamine: Similar structure with a fluorine atom instead of bromine.

    (1R)-1-(4’-iodo-1,1’-biphenyl-4-yl)ethanamine: Similar structure with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (1R)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanamine can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. Bromine’s size and electronegativity can affect the compound’s interactions with molecular targets, making it unique in its chemical and biological properties.

Eigenschaften

Molekularformel

C14H14BrN

Molekulargewicht

276.17 g/mol

IUPAC-Name

(1R)-1-[4-(4-bromophenyl)phenyl]ethanamine

InChI

InChI=1S/C14H14BrN/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10H,16H2,1H3/t10-/m1/s1

InChI-Schlüssel

DAQQGBQJTPYBGR-SNVBAGLBSA-N

Isomerische SMILES

C[C@H](C1=CC=C(C=C1)C2=CC=C(C=C2)Br)N

Kanonische SMILES

CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.